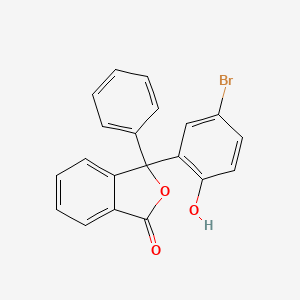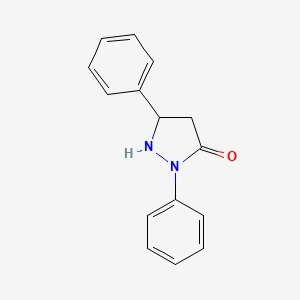![molecular formula C24H19NO B12912267 1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-09-9](/img/structure/B12912267.png)
1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole is a complex heterocyclic compound that combines the structural features of chromene and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multicomponent reactions. One common method is the three-component reaction involving an aromatic aldehyde, a malono derivative, and a phenyl hydrazine derivative. This reaction is usually carried out in a solvent such as ethanol or water at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer or antiviral agent.
Industry: Used in the development of new materials, such as organic dyes and semiconductors.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to specific sites, thereby modulating biological pathways. For example, it may inhibit enzyme activity or block receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrole Derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole is unique due to its combined chromene and pyrrole structure, which provides a versatile framework for various chemical modifications and applications. This dual structure enhances its potential for interacting with multiple biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
654651-09-9 |
|---|---|
Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C24H19NO/c1-17-8-7-11-19(14-17)25-15-21(18-9-3-2-4-10-18)22-16-26-23-13-6-5-12-20(23)24(22)25/h2-15H,16H2,1H3 |
InChI Key |
QMADKXABCZTNDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2C4=CC=CC=C4OC3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12912190.png)


![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)
![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)

![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)

![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)



